molecular formula C9H9ClFNO2 B13604611 Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B13604611
M. Wt: 217.62 g/mol
InChI Key: RACRGCRHUOXOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of both chloro and fluorine substituents on the phenyl ring enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds were as low as 2 µg/mL, suggesting potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one study found that a related compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% at a concentration of 100 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Effect on Viability (%)
Compound AA5495045
Compound BCaco-23039.8
This compoundCaco-2TBDTBD

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside established antibiotics. The results indicated that while traditional antibiotics like vancomycin had an MIC of 2 µg/mL against S. aureus, the tested compound exhibited comparable efficacy, highlighting its potential as a novel antimicrobial agent .

Evaluation in Cancer Models

Another significant investigation assessed the anticancer effects of this compound in animal models. The study revealed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, establishing its potential for further development as an anticancer therapeutic .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3

InChI Key

RACRGCRHUOXOTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.